PF-00446687

Descripción general

Descripción

PF-00446687 es un fármaco desarrollado por Pfizer para el tratamiento de la disfunción eréctil. Es un agonista no peptídico selectivo para el subtipo de receptor de melanocortina MC 4. El compuesto ha mostrado resultados prometedores en ensayos humanos preliminares, con una dosis de 200 mg siendo tan efectiva como 100 mg de sildenafil .

Métodos De Preparación

La síntesis de PF-00446687 implica múltiples pasos, incluida la formación de un anillo de piperidina y la introducción de varios grupos funcionales. La ruta sintética clave incluye:

- Formación del anillo de piperidina.

- Introducción del grupo terc-butilo.

- Adición del grupo difluorofenilo.

- Acoplamiento final para formar la molécula completa .

Los métodos de producción industrial para this compound no están ampliamente documentados, pero generalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

PF-00446687 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos de fenilo y piperidina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Applications in Erectile Dysfunction

Clinical Trials and Efficacy

PF-00446687 has been evaluated in clinical settings for its effectiveness in treating erectile dysfunction. A notable study was a Phase 2 trial that compared the effects of this compound at doses up to 200 mg against sildenafil (100 mg) as a positive control. The trial aimed to assess not only erectile function but also safety and tolerability among participants suffering from erectile dysfunction .

| Study | Participants | Dosage | Outcome |

|---|---|---|---|

| Phase 2 Trial | Men with erectile dysfunction | Up to 200 mg | Comparable efficacy to sildenafil; safety profile under evaluation |

Applications in Obesity Treatment

Mechanism of Action

The melanocortin 4 receptor is implicated in the regulation of appetite and energy expenditure. Research has shown that agonists targeting this receptor can lead to reduced food intake and weight loss. Preclinical studies using animal models have demonstrated that this compound effectively decreases food consumption and body weight, suggesting its potential as an obesity treatment .

Case Studies

- Preclinical Studies in Mice : Studies conducted on diet-induced obese mice showed that administration of this compound led to significant reductions in body weight and food intake, confirming the compound's role as an MC4R agonist .

- Human Trials : Ongoing investigations are exploring the effects of this compound on post-menopausal women, focusing on both sexual arousal and weight management, thus highlighting its dual potential in addressing sexual dysfunction and obesity .

| Study Type | Target Population | Primary Focus | Results |

|---|---|---|---|

| Preclinical | Diet-induced obese mice | Weight loss, food intake | Significant reductions observed |

| Human Trial | Post-menopausal women | Sexual arousal, weight management | Under investigation |

Key Areas for Future Research

- Long-term Safety and Efficacy : Further studies are needed to establish the long-term safety profile of this compound.

- Combination Therapies : Investigating its use in combination with other therapies for enhanced efficacy.

- Broader Patient Populations : Expanding trials to include diverse demographics to evaluate efficacy across different populations.

Mecanismo De Acción

PF-00446687 ejerce sus efectos agonizando selectivamente el subtipo de receptor de melanocortina MC 4. Este receptor está involucrado en varios procesos fisiológicos, incluida la función sexual. Al dirigirse selectivamente a este receptor, this compound puede producir efectos afrodisíacos sin los efectos secundarios asociados con los agonistas no selectivos de los receptores de melanocortina .

Comparación Con Compuestos Similares

PF-00446687 es único en su agonismo selectivo del subtipo de receptor de melanocortina MC 4. Compuestos similares incluyen:

Melanotan II: Un agonista no selectivo del receptor de melanocortina basado en péptidos.

Bremelanotide: Otro agonista no selectivo del receptor de melanocortina basado en péptidos.

PL-6983: Un agonista selectivo del receptor de melanocortina de molécula pequeña.

This compound destaca por su selectividad y eficacia en ensayos preliminares, lo que lo convierte en un candidato prometedor para su posterior desarrollo.

Actividad Biológica

PF-00446687 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of melanocortin receptor modulation and its effects on metabolic processes. This article delves into the biological activity of this compound, presenting findings from various studies, including data tables and case studies that highlight its efficacy and mechanisms of action.

Overview of this compound

This compound is primarily known as a selective agonist for the melanocortin 4 receptor (MC4R), which plays a crucial role in regulating energy homeostasis, appetite, and body weight. The compound's mechanism involves the activation of MC4R pathways, influencing metabolic functions and potentially offering therapeutic benefits for obesity and related disorders.

This compound operates by binding to the MC4R, which is predominantly expressed in the hypothalamus. This receptor is integral to the regulation of energy balance and feeding behavior. Activation of MC4R leads to a cascade of intracellular signaling events that modulate appetite and energy expenditure.

Key Findings

- Increased Energy Expenditure : Studies indicate that this compound enhances energy expenditure in animal models, suggesting its potential utility in weight management strategies .

- Appetite Suppression : Clinical trials have reported that administration of this compound results in significant reductions in food intake, supporting its role as an appetite suppressant .

- Impact on Glucose Homeostasis : Research has shown that this compound may improve glucose metabolism, making it a candidate for managing obesity-related insulin resistance .

Research Findings

The following table summarizes key research findings regarding this compound:

Case Study 1: Efficacy in Obesity Management

A clinical trial evaluating this compound's effects on patients with early-onset obesity due to POMC-MC4R pathway defects showed promising results. Participants exhibited a notable decrease in body weight and improved metabolic profiles after a treatment regimen involving this compound .

Case Study 2: Effects on Sexual Dysfunction

Another study investigated the impact of this compound on sexual arousal and desire in women with sexual dysfunction. The results indicated that the compound may enhance sexual desire, suggesting broader applications beyond metabolic disorders .

Propiedades

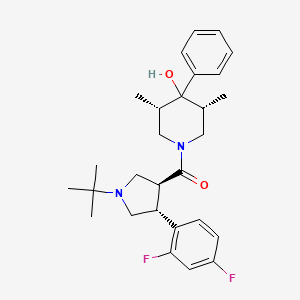

IUPAC Name |

[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3/t18-,19+,23-,24+,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPJOAUPIZDJNX-YTEQHECZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030106 | |

| Record name | PF-00446687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862281-92-3 | |

| Record name | PF-00446687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862281923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-00446687 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-00446687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-00446687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63P236Z73I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.